Product packaging for 3-Amino-4-[(2-hydroxyethyl)amino]phenol(Cat. No.:CAS No. 1373232-77-9)

3-Amino-4-[(2-hydroxyethyl)amino]phenol

Cat. No.: B581689
CAS No.: 1373232-77-9
M. Wt: 168.196
InChI Key: JJGINJFGPMLBOO-UHFFFAOYSA-N
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Description

3-Amino-4-[(2-hydroxyethyl)amino]phenol is a chemical compound of significant interest in scientific research, particularly in the field of hair dye chemistry. It belongs to a class of substances used as intermediates in oxidative hair coloring systems . In this research context, such compounds can function as coupler agents. They react with primary intermediates (developer compounds) in the presence of an oxidizing agent, such as hydrogen peroxide, to form indo dyes and other complex chromophores within hair fibers, resulting in permanent color . The investigation of its reaction pathways, the stability of the resulting pigments, and its interaction with biological substrates like keratin proteins are key areas of study. Researchers utilize this compound to explore the underlying mechanisms of permanent dye formation and to assess the biochemical properties of dye molecules. Furthermore, studies into compounds of this class contribute to a broader understanding of the chemical space occupied by aromatic amines and aminophenols, informing research in material science and synthetic chemistry. This product is strictly for laboratory and research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B581689 3-Amino-4-[(2-hydroxyethyl)amino]phenol CAS No. 1373232-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(2-hydroxyethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-7-5-6(12)1-2-8(7)10-3-4-11/h1-2,5,10-12H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGINJFGPMLBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267339
Record name Phenol, 3-amino-4-[(2-hydroxyethyl)amino]-
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URL https://comptox.epa.gov/dashboard/DTXSID701267339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-77-9
Record name Phenol, 3-amino-4-[(2-hydroxyethyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-amino-4-[(2-hydroxyethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for 3 Amino 4 2 Hydroxyethyl Amino Phenol

Historical Overview of Aminophenol Synthesis Relevant to the Compound

The synthesis of aminophenols, the structural backbone of the target compound, has a rich history dating back to the 19th century. Early methods were often robust, high-temperature processes. For instance, 3-aminophenol (B1664112) was historically prepared through the caustic fusion of 3-aminobenzenesulfonic acid, involving heating with sodium hydroxide (B78521) to temperatures around 245 °C. wikipedia.org Another classical route involved the direct reduction of the corresponding nitrophenol. wikipedia.org

For para-aminophenols, a notable historical synthesis is the Bamberger rearrangement, where N-phenylhydroxylamine, derived from the partial hydrogenation or electrolytic reduction of nitrobenzene, rearranges under acidic conditions to form 4-aminophenol (B1666318). unive.it These early methods, while effective for simple isomers, highlighted the challenges of functional group tolerance and regioselectivity that are critical for synthesizing more complex, substituted aminophenols like 3-Amino-4-[(2-hydroxyethyl)amino]phenol. The development of these foundational reactions provided the chemical knowledge necessary to devise pathways for multi-substituted aromatic compounds.

Classical Synthetic Approaches

Classical syntheses for molecules like this compound typically rely on multi-step sequences involving nitration followed by reduction, or nucleophilic substitution reactions on activated aromatic rings.

Reduction-based Pathways (e.g., conversion of nitro precursors)

The most direct and logical classical pathway to this compound is through the reduction of a nitro-substituted precursor. This strategy hinges on the synthesis of the key intermediate, 3-nitro-4-[(2-hydroxyethyl)amino]phenol . A patented method for this precursor involves a two-step process starting from 4-chloro-2-nitroanisole (B146433) (or a related 1,2-dimethoxy-4-nitrobenzene). google.com

Nucleophilic Aromatic Substitution: The process begins with the reaction of a suitable starting material like 4-chloro-2-nitroanisole with ethanolamine (B43304). The chlorine atom, activated by the electron-withdrawing nitro group in the para position, is displaced by the amino group of ethanolamine. This reaction is typically heated to proceed at a reasonable rate. google.com

Demethylation: The resulting methoxy (B1213986) ether is then cleaved, often using a strong acid like hydrobromic acid (HBr) under reflux, to yield the free phenol (B47542), 3-nitro-4-[(2-hydroxyethyl)amino]phenol. google.com

Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. Classical methods for this transformation are well-established and include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or stannous chloride (SnCl₂). prepchem.com These reagents, while effective, produce significant amounts of metallic waste. Alternatively, early forms of catalytic hydrogenation using Raney Nickel could also be employed, though often requiring higher temperatures and pressures. google.com

This reduction pathway is highly effective due to the reliable and predictable nature of nitro group reduction.

Substitution and Condensation Reactions

An alternative classical approach involves building the molecule through sequential substitution or condensation reactions. The Ullmann condensation, a copper-catalyzed reaction, is a historical method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.orgorganic-chemistry.orgnih.gov

A hypothetical Ullmann-type synthesis could start with a dihalogenated nitrobenzene, for example, 1,4-dichloro-2-nitrobenzene. The synthesis would proceed through sequential nucleophilic substitutions:

First Amination: Reaction with ethanolamine, catalyzed by copper, would preferentially substitute one of the chlorine atoms to form 4-chloro-N-(2-hydroxyethyl)-2-nitroaniline. The conditions for traditional Ullmann reactions were often harsh, requiring high-boiling polar solvents and temperatures exceeding 200°C with stoichiometric amounts of copper. wikipedia.org

Second Amination: A subsequent amination with ammonia (B1221849) would replace the second chlorine atom.

Reduction: The final step would be the reduction of the nitro group as described previously.

This approach is generally less efficient and presents significant challenges in controlling selectivity between the two halogen positions, often leading to mixtures of products. The development of the precursor 3-nitro-4-[(2-hydroxyethyl)amino]phenol via a more direct nucleophilic substitution on an activated chloronitrophenol derivative with ethanolamine represents a more refined classical strategy. google.com

Modern Synthetic Strategies

Modern synthetic chemistry offers more efficient, selective, and environmentally benign methods for preparing this compound. These strategies focus on advanced catalytic systems and adherence to green chemistry principles.

Catalytic Methods and Reaction Optimization

Modern synthesis heavily favors catalytic methods for both the C-N bond formation and the critical nitro group reduction step.

Catalytic Hydrogenation: The reduction of the nitro precursor is now almost exclusively performed via catalytic hydrogenation. This method offers high chemoselectivity, cleaner reaction profiles, and avoids the use of stoichiometric metallic reducing agents. A variety of catalysts are effective, with palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C) being the most common. unive.itgoogle.com These reactions can often be run at low pressures of hydrogen gas and at or near room temperature, making the process more economical and safer. google.com Nickel-based catalysts, such as nickel boride (Ni₂B), have also been developed as a lower-cost alternative to precious metal catalysts. chlorpars.com

Interactive Table: Comparison of Catalysts for Nitroarene Reduction

Catalyst System Substrate Example Temperature (°C) Pressure Yield/Selectivity Reference
5% Pd/C p-Nitrophenol Room Temp 30 psig H₂ High Yield google.com
Pt/C Nitrobenzene 50-80 121 kPa H₂ High Selectivity for p-Aminophenol unive.it
Raney Nickel p-Nitrophenol 90 1.5 MPa H₂ High Yield google.com

Modern C-N Coupling Reactions: For the construction of the C-N bonds, modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination have largely superseded the harsh Ullmann condensation. wikipedia.org This reaction allows for the coupling of aryl halides or triflates with amines under mild conditions with high functional group tolerance. libretexts.org A plausible modern synthesis of the precursor could involve the Buchwald-Hartwig coupling of 4-bromo-2-nitrophenol (B183274) with ethanolamine using a palladium catalyst (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., X-Phos). beilstein-journals.org These reactions typically use a base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) and are run at moderate temperatures (e.g., 80-110 °C).

Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce waste and hazard, are increasingly being applied to the synthesis of aminophenols.

Key green approaches relevant to the synthesis of this compound include:

Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas by using a hydrogen donor molecule, such as formic acid or hydrazine, in the presence of a catalyst (e.g., Pt/C). unive.it This enhances the operational safety of the reduction step.

Use of Greener Solvents: There is a significant drive to replace traditional volatile organic solvents (VOCs) with more environmentally friendly alternatives. Research has shown that modern Ullmann-type C-N coupling reactions can be successfully carried out in water, which dramatically reduces the environmental impact of the process. researchgate.netacs.org Similarly, catalytic hydrogenations are often run in water or alcohols like ethanol. google.comgoogle.com

Atom Economy: Modern catalytic reactions, such as catalytic hydrogenation and Buchwald-Hartwig amination, are inherently "greener" than classical stoichiometric methods (e.g., reduction with Sn/HCl) because they have higher atom economy, meaning more of the atoms from the reactants are incorporated into the final product, generating less waste.

Flow Chemistry Applications in Fine Chemical Production

The production of fine chemicals and active pharmaceutical ingredients (APIs) has been significantly enhanced by the adoption of flow chemistry, also known as continuous flow processing. researchgate.netenantia.com This technology offers a departure from traditional batch manufacturing, providing numerous advantages such as superior process control, enhanced safety, and improved scalability. enantia.comnih.gov

Flow chemistry performs chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net This setup provides remarkable control over reaction parameters like temperature, pressure, and residence time. The high surface-area-to-volume ratio of these reactors facilitates extremely efficient heat and mass transfer, which is critical for managing highly exothermic reactions and improving selectivity. enantia.comnih.gov Consequently, flow chemistry can lead to higher product purity, reduced use of solvents, lower production costs, and greater lot-to-lot consistency compared to batch reactors. researchgate.net

For a compound like this compound, a key synthetic step would likely involve the reduction of a nitro-aromatic precursor, such as 4-((2-hydroxyethyl)amino)-3-nitrophenol. epa.gov Catalytic hydrogenation of aromatic nitro groups to form anilines is a well-established process that benefits greatly from flow chemistry. researchgate.net Continuous-flow packed-bed catalytic reactors have been successfully used for such hydrogenations, offering a greener, more efficient, and safer alternative to conventional batch reductions. researchgate.net The ability to handle hazardous reagents and intermediates safely is a major advantage; for instance, unstable reagents can be generated in situ and consumed immediately, minimizing risks associated with their storage and handling. enantia.com

Derivatization Strategies of this compound

The molecular structure of this compound features several reactive sites: a primary aromatic amine (at C3), a secondary alkyl-aromatic amine (at C4), a primary alcohol (hydroxyl group on the ethyl chain), and a phenolic hydroxyl group. This polyfunctionality allows for a wide range of derivatization strategies to synthesize novel analogues and homologues.

Amidation and Acylation Reactions

The primary and secondary amine groups in the molecule are nucleophilic and can readily undergo acylation or amidation reactions. The primary amine at the 3-position is generally more reactive towards electrophilic acylating agents than the more sterically hindered secondary amine. These reactions typically involve reacting the aminophenol with carboxylic acids, acid chlorides, or acid anhydrides. masterorganicchemistry.com

When using a carboxylic acid, a coupling agent is often required to facilitate the dehydration process. masterorganicchemistry.comorganic-chemistry.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). Alternatively, converting the carboxylic acid to a more reactive acyl halide (e.g., using thionyl chloride) allows for a direct and often rapid reaction with the amine under milder conditions. masterorganicchemistry.com These reactions result in the formation of an amide bond, linking a new acyl group to the aminophenol structure. Such modifications can significantly alter the compound's physical and chemical properties.

Table 1: Potential Amidation and Acylation Reactions

Acylating AgentFunctional Group TargetedPotential Product Structure
Acetyl ChloridePrimary Amine (C3)N-(5-Amino-4-((2-hydroxyethyl)amino)-2-hydroxyphenyl)acetamide
Benzoyl ChloridePrimary Amine (C3)N-(5-Amino-4-((2-hydroxyethyl)amino)-2-hydroxyphenyl)benzamide
Acetic AnhydridePrimary/Secondary Amines, HydroxylsPer-acetylated derivative
Propanoic Acid + DCCPrimary Amine (C3)N-(5-Amino-4-((2-hydroxyethyl)amino)-2-hydroxyphenyl)propanamide

Alkylation of Amine and Hydroxyl Groups

Alkylation can occur at the nitrogen atoms of the two amine groups and the oxygen atoms of the two hydroxyl groups. Selective alkylation of these sites often requires careful control of reaction conditions and may involve the use of protecting groups. researchgate.netresearchgate.net

N-Alkylation: The primary and secondary amines can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. researchgate.netnih.gov Direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled method for mono-alkylation. researchgate.net

O-Alkylation: The phenolic hydroxyl group is acidic and can be selectively alkylated by first treating it with a base to form a phenoxide ion, which then acts as a nucleophile towards an alkyl halide. To prevent competing N-alkylation, the amine groups can be temporarily protected, for example, by forming an imine with benzaldehyde, which can be removed by hydrolysis after the O-alkylation step. researchgate.netresearchgate.net The primary alcohol on the side chain is generally less reactive than the phenolic hydroxyl but can be alkylated under more forcing conditions.

Table 2: Potential Selective Alkylation Reactions

Alkylating AgentReaction ConditionsPrimary Site of Alkylation
Methyl IodideBasic conditions (e.g., K2CO3)Phenolic Oxygen, Amine Nitrogens
Benzyl Bromide1. Protect amines (e.g., with benzaldehyde) 2. Add BnBr, Base 3. DeprotectionPhenolic Oxygen
Acetaldehyde + NaBH4Reductive AminationPrimary Amine (C3)
Ethylene OxideMildly acidic or basic catalysisPrimary/Secondary Amines, Hydroxyls

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues involves systematically modifying the core structure of this compound. This can be achieved by using different starting materials in the synthetic route.

For instance, homologues of the N-(2-hydroxyethyl) side chain can be prepared by using different amino alcohols during the initial synthesis, such as 3-aminopropan-1-ol or 2-aminopropan-1-ol. This would vary the length and branching of the N-alkyl chain.

Analogues with different substitution patterns on the aromatic ring can be synthesized by starting with different substituted aminophenols or nitrophenols. For example, starting with 2-amino-4-chlorophenol (B47367) could lead to a chlorinated analogue. nih.gov The synthesis of related structures like 3-amino-4-hydroxybenzenesulphonamide demonstrates how different functional groups (e.g., a sulfonamide group) can be incorporated into the aminophenol scaffold. chemicalbook.com The synthesis of various aminophenol derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.govmdpi.com

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of this compound and its intermediates is critical for obtaining a high-purity final product. The presence of multiple polar functional groups imparts specific solubility characteristics that can be exploited for separation. Common techniques include extraction, crystallization, and chromatography. researchgate.net

Extraction: Liquid-liquid extraction is a powerful method for purifying aminophenols. The solubility of the compound is highly pH-dependent. In acidic solutions, the amine groups are protonated, making the compound highly soluble in water. In basic solutions, the phenolic hydroxyl group is deprotonated, which can also increase aqueous solubility. At a pH near its isoelectric point, the compound exists as a zwitterion and may have minimal aqueous solubility, potentially allowing it to be precipitated or extracted into a polar organic solvent. The purification of p-aminophenol, for example, often involves carefully adjusting the pH of an aqueous solution to between 4.0 and 5.0 to selectively extract impurities like 4,4'-diaminodiphenyl ether into an organic solvent mixture such as aniline (B41778)/toluene. google.comgoogleapis.com A similar strategy could be adapted for the target compound.

Crystallization: Recrystallization is a standard technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. For aminophenols, this process is often carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation, which can cause discoloration. google.com

Chromatography: Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. researchgate.net Given the polar nature of this compound, normal-phase chromatography using a polar stationary phase like silica (B1680970) gel or alumina (B75360) with a moderately polar mobile phase would be appropriate. For analytical separation and purity assessment, High-Performance Liquid Chromatography (HPLC), particularly using mixed-mode or reversed-phase columns, is the method of choice. sielc.com For instance, separating isomers like o-aminophenol and p-aminophenol can be achieved with a C8 column and a methanol (B129727)/buffer mobile phase. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 2 Hydroxyethyl Amino Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group significantly influences the reactivity of the aromatic ring through its strong electron-donating mesomeric effect.

Oxidation Pathways and Products

The oxidation of aminophenols can proceed through various pathways, often leading to complex product mixtures. For p-aminophenol, oxidation can occur via a one-electron transfer to form a p-aminophenoxy free radical. nih.gov This radical intermediate can then undergo further reactions, leading to polymeric materials or compounds like indophenol. nih.gov In the context of environmental degradation, the oxidation of 4-aminophenol (B1666318) has been shown to yield benzoquinone and ammonia (B1221849), which are subsequently broken down into smaller organic acids and eventually carbon dioxide and water. researchgate.net

Electrochemical oxidation of aminophenols offers a more controlled approach. For instance, the anodic oxidation of amino-protected aminophenols in the presence of benzenesulfinate (B1229208) can lead to the regioselective addition of a benzenesulfonate (B1194179) group. daneshyari.com This suggests that under specific oxidative conditions, the aromatic ring of 3-Amino-4-[(2-hydroxyethyl)amino]phenol could be susceptible to nucleophilic attack following oxidation. The presence of multiple amino groups and the hydroxyl group makes the molecule highly susceptible to oxidation, potentially forming quinone-imine structures, which are known to be reactive intermediates. The oxidation of N,N'-substituted p-phenylenediamines, which share structural similarities, can lead to the formation of quinone derivatives. mdpi.com

Functionalization Reactions at the Phenolic Position

The phenolic hydroxyl group is a key site for functionalization, allowing for the modification of the molecule's properties. Common reactions include etherification and esterification. nih.gov However, the presence of two nucleophilic amino groups in this compound complicates direct functionalization of the hydroxyl group.

To achieve selective O-alkylation or O-acylation, protection of the amino groups is generally required. A common strategy for the selective alkylation of aminophenols involves the initial protection of the amino group, for example, by forming an imine with benzaldehyde. researchgate.net Following protection, the phenolic hydroxyl can be alkylated using an alkyl halide in the presence of a base. Subsequent hydrolysis of the imine regenerates the amino group, yielding the O-alkylated aminophenol. researchgate.net A similar protection-functionalization-deprotection sequence would be necessary for the selective modification of the phenolic group in this compound.

Reactivity of the Aromatic Amino Group at Position 3

The primary aromatic amino group at the C-3 position is a critical site for reactions that introduce new functionalities, particularly through electrophilic aromatic substitution and diazotization.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three powerful electron-donating groups: the hydroxyl (-OH), the primary amino (-NH2), and the secondary amino (-NHCH2CH2OH). All three are ortho-, para-directing groups. libretexts.orgmasterorganicchemistry.comlibretexts.org The substitution pattern will be determined by the cumulative directing effects of these substituents on the available ring positions (C-2, C-5, and C-6).

The directing influence of these groups is summarized in the table below:

SubstituentPositionDirecting Effect on Available Positions
1-OHC-1Ortho (C-2, C-6), Para (C-4, occupied)
3-NH2C-3Ortho (C-2, C-4, occupied), Para (C-6)
4-NHRC-4Ortho (C-3, occupied; C-5), Para (C-1, occupied)

Based on this analysis:

Position C-2 is ortho to the -OH group and the -NH2 group.

Position C-5 is ortho to the -NHR group and para to the -OH group.

Position C-6 is ortho to the -OH group and para to the -NH2 group.

All available positions are strongly activated. The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. However, positions C-5 and C-6 are likely to be highly favored due to the synergistic activating and directing effects of the substituents.

Diazotization and Coupling Reactions

The primary aromatic amino group at position 3 is readily converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). google.comscialert.netresearchgate.net

The resulting diazonium salt is an important intermediate for a variety of substitution reactions. More significantly, it can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds (coupling components) such as phenols and anilines. scialert.netstackexchange.com The coupling reaction is sensitive to pH. Coupling to phenols is typically carried out under mildly alkaline conditions, which deprotonates the phenol (B47542) to the more strongly activating phenoxide. stackexchange.com Coupling to anilines is generally performed in weakly acidic solutions.

For this compound, the diazotization of the C-3 amino group would yield a diazonium salt. This salt could then be coupled with a suitable partner to form an azo dye. The general scheme for such a reaction is presented below.

StepReactantsConditionsProduct
DiazotizationThis compound, NaNO2, HCl0-5 °C3-Diazonium-4-[(2-hydroxyethyl)amino]phenol chloride
CouplingDiazonium salt, Coupling Component (e.g., N,N-dimethylaniline)Appropriate pHAzo dye

Reactivity of the Secondary Amine and Hydroxyethyl (B10761427) Moieties at Position 4

The N-(2-hydroxyethyl)amino substituent at position 4 possesses two reactive sites: the secondary amine and the primary alcohol.

The secondary amine is nucleophilic and basic. It can undergo a range of typical amine reactions, such as alkylation with alkyl halides and acylation with acid chlorides or anhydrides. mnstate.edulibretexts.org These reactions would modify the secondary amine to a tertiary amine or an amide, respectively. Given the presence of other nucleophilic sites in the molecule (the primary amine and the phenolic oxygen), achieving selectivity might require careful control of reaction conditions or the use of protecting groups.

The primary hydroxyl group of the hydroxyethyl moiety can also be functionalized. It can be esterified by reaction with carboxylic acids or their derivatives, or converted into an ether. nih.gov For instance, N-ethyl-N-hydroxyethylaniline is used in the preparation of various azo compounds and other chemical intermediates. chemicalbook.com The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

The reactivity of these two functional groups in close proximity allows for potential intramolecular reactions or the synthesis of derivatives with tailored properties for applications such as dye synthesis. tristarintermediates.orgbasf.com

Nucleophilic Substitution Reactions Involving the Hydroxyethyl Group

The hydroxyl group of the hydroxyethyl chain in this compound can participate in nucleophilic substitution reactions. A key example is its reaction with 2-chloro-N-(2-hydroxyethyl)acetamide. This reaction is a critical step in the synthesis of certain more complex molecules. The N-alkylation of 4-aminophenol with 2-chloroethanol (B45725) represents a related synthetic pathway.

Oxidation and Degradation of the Hydroxyethyl Chain

The hydroxyethyl chain of this compound is susceptible to oxidation and degradation. While specific studies on this particular molecule are not extensively detailed in the provided results, the presence of the hydroxyl and amino groups suggests that it can undergo oxidative processes, potentially leading to the cleavage of the C-C or C-N bonds within the chain under certain conditions.

Amine Reactivity (e.g., Alkylation, Acylation)

The primary and secondary amino groups in this compound are reactive centers for both alkylation and acylation reactions. The reaction with 2-chloro-N-(2-hydroxyethyl)acetamide, for instance, involves the nucleophilic attack of one of the amino groups on the electrophilic carbon of the chloroacetamide. The primary amino group is generally more sterically accessible and can exhibit different reactivity compared to the secondary amino group.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 4 2 Hydroxyethyl Amino Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-Amino-4-[(2-hydroxyethyl)amino]phenol, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a thorough structural assignment.

¹H-NMR and ¹³C-NMR for Structural Assignment

In ¹H-NMR spectroscopy, the chemical shifts, integration, and multiplicity of the proton signals would provide key information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The aromatic region would be expected to show complex splitting patterns due to the coupling of the three protons on the benzene (B151609) ring. The signals for the ethyl group would appear as two triplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and hydroxyl functionalities. The protons of the amino and hydroxyl groups would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon skeleton. Distinct signals would be expected for each of the unique carbon atoms in the aromatic ring, as well as for the two carbons of the hydroxyethyl (B10761427) side chain. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the amino and hydroxylamino substituents.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.0 - 7.5100 - 130
C-OH (Aromatic)-140 - 160
C-NH₂ (Aromatic)-135 - 155
C-NH (Aromatic)-130 - 150
NH₂3.0 - 5.0-
NH4.0 - 6.0-
OH (Phenolic)8.0 - 10.0-
OH (Aliphatic)2.0 - 4.0-
CH₂-N3.0 - 3.540 - 50
CH₂-OH3.5 - 4.060 - 70

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D-NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the protons on the aromatic ring and within the hydroxyethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the protons of the hydroxyethyl group and the aromatic carbon to which the nitrogen is attached, confirming the position of the substituent.

Dynamic NMR Studies for Tautomeric Equilibria and Conformational Analysis

The presence of multiple functional groups capable of hydrogen bonding and proton exchange suggests that this compound could exist in tautomeric equilibria. Dynamic NMR studies, involving variable temperature experiments, could provide evidence for the existence of different tautomers and allow for the determination of the thermodynamic parameters of the equilibrium.

Furthermore, the hydroxyethyl side chain possesses rotational freedom. Conformational analysis using NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could provide insights into the preferred spatial arrangement of this side chain relative to the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its various functional groups. The O-H and N-H stretching vibrations would appear as broad bands in the high-frequency region (3200-3600 cm⁻¹). The broadness is a result of hydrogen bonding. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show bands corresponding to the various vibrational modes of the molecule. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-C bonds in the ring would likely produce a strong band.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H (Phenolic/Alcoholic)Stretching3200-3600 (broad)3200-3600 (weak)
N-H (Amine/Amino)Stretching3200-3500 (broad)3200-3500 (moderate)
Aromatic C-HStretching3000-31003000-3100 (strong)
C=C (Aromatic)Ring Stretching1450-16001450-1600 (strong)
C-NStretching1250-13501250-1350 (moderate)
C-OStretching1000-12501000-1250 (weak)

Note: These are predicted frequency ranges. Actual values can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The nominal molecular weight of 3-aminophenol (B1664112) is 109.13 g/mol . nih.gov The addition of a hydroxyethylamino group at the C4 position significantly increases the mass and introduces new fragmentation pathways.

Electron Ionization (EI) is a common technique where the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of aminophenols is well-documented. For instance, the EI mass spectrum of 3-aminophenol shows a prominent molecular ion peak at m/z 109 and characteristic fragments resulting from the loss of CO (m/z 81) and HCN (m/z 82). massbank.eu

In the case of this compound, the fragmentation would be more complex. The molecular ion [M]⁺˙ would be observed, and key fragmentations would likely involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the secondary amine, leading to the loss of a CH₂OH radical.

Loss of water: Elimination of a water molecule from the hydroxyethyl group.

Cleavage of the hydroxyethyl group: Loss of the entire C₂H₄OH group.

Ring fragmentation: Similar to aminophenol, loss of small, stable molecules like CO and HCN from the aromatic ring.

Atmospheric pressure chemical ionization (APCI) is another method that can be used, often yielding protonated molecules [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments on this ion would reveal characteristic fragmentation patterns, such as the loss of water and ammonia (B1221849). nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

PropertyPredicted Value/FragmentDescription
Molecular Formula C₈H₁₂N₂O₂-
Exact Mass 168.0899 g/mol The precise mass used for high-resolution mass spectrometry identification.
Molecular Ion [M]⁺˙ m/z 168The peak corresponding to the intact molecule after losing one electron in EI-MS.
Key Fragment [M - CH₂OH]⁺ m/z 137Result of α-cleavage at the C-C bond of the hydroxyethyl group.
Key Fragment [M - H₂O]⁺˙ m/z 150Loss of a water molecule from the primary alcohol.
Key Fragment [M - C₂H₅NO]⁺˙ m/z 107Loss of the entire (hydroxyethyl)amino side chain, leading to a radical cation of aminophenol.
Protonated Molecule [M+H]⁺ m/z 169Commonly observed in soft ionization techniques like APCI or Electrospray Ionization (ESI).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the aromatic ring in this compound. The aminophenol core contains a chromophore that absorbs UV radiation, promoting electrons from lower energy molecular orbitals to higher energy ones.

The primary electronic transitions observed are π→π* and n→π*. The benzene ring and its substituents (hydroxyl and amino groups) possess π-orbitals and non-bonding (n) orbitals (on the oxygen and nitrogen atoms). The electronic spectra of aminophenol derivatives are sensitive to the substitution pattern and the solvent environment. researchgate.net For example, the UV spectrum of 3-aminophenol in methanol (B129727) shows absorption maxima (λmax) around 280-290 nm. nist.govresearchgate.net

The introduction of the (2-hydroxyethyl)amino group at the para position to the primary amino group is expected to cause a bathochromic (red) shift in the absorption maxima compared to 3-aminophenol. This is due to the increased electron-donating capacity of the substituted amino group, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on other 4-aminophenol (B1666318) derivatives have shown that substituent changes can induce both hyperchromic (increased absorbance) and hypochromic (decreased absorbance) effects. nih.gov

Table 2: Representative UV-Vis Absorption Maxima (λmax) for Aminophenol Derivatives

CompoundSolventλmax (nm)Reference(s)
2-Aminophenol (B121084)Methanol~235, 285 researchgate.net
3-AminophenolMethanol~240, 288 nist.gov
4-AminophenolWater~230, 295 wikipedia.org
Phenol (B47542)Methanol~275 researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides significant insight into its likely solid-state characteristics.

Crystal structures of aminophenol derivatives, such as 3-(diethylamino)phenol and complexes of 2-aminophenol, reveal extensive hydrogen bonding networks. rsc.orgresearchgate.net In the solid state of this compound, it is anticipated that strong intermolecular hydrogen bonds would form involving the phenolic hydroxyl group, the primary and secondary amino groups, and the terminal hydroxyl group of the ethyl side chain. These interactions would likely link molecules into complex one-, two-, or three-dimensional networks, significantly influencing the crystal packing, melting point, and solubility.

For instance, in the crystal structure of cis-[MoO₂(Hamp)₂] (where Hamp is deprotonated 2-aminophenol), the ligand binds through both the deprotonated oxygen and the amino nitrogen. rsc.orgrsc.org In the structure of 3-(diethylamino)phenol, hydrogen bonding leads to the formation of four-membered rings involving the phenolic hydroxyl groups of adjacent molecules. researchgate.net The presence of both hydrogen bond donors (OH, NH₂, NH) and acceptors (O, N) in this compound suggests a rich and complex hydrogen-bonding pattern.

Table 3: Crystallographic Data for Related Aminophenol Derivatives

CompoundCrystal SystemSpace GroupKey Feature(s)Reference(s)
cis-[MoO₂(Hamp)₂]OrthorhombicPbnaLigand binds via deprotonated oxygen and NH₂. rsc.orgrsc.org
3-(diethylamino)phenolMonoclinicP2₁/cMolecules form hydrogen-bonded rings. researchgate.net
(E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenolMonoclinicP2₁/cIntramolecular O–H···N hydrogen bonds. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and transition metal ions. teknoscienze.com This makes it uniquely suited for studying the reactive intermediates formed during the oxidative hair dyeing process, where aminophenol derivatives act as dye precursors.

The coloration process for oxidative hair dyes involves the chemical oxidation of primary intermediates (like this compound) and their subsequent coupling with other molecules (couplers) to form larger dye polymers inside the hair shaft. europa.euresearchgate.net The oxidation, typically initiated by hydrogen peroxide, proceeds via highly reactive free radical intermediates.

EPR spectroscopy can be used to detect and characterize these transient radicals. teknoscienze.com By analyzing the EPR spectrum, one can obtain the g-value and hyperfine coupling constants, which provide information about the electronic structure of the radical and its interaction with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). This data is critical for identifying the specific radical species formed and for elucidating the complex reaction mechanisms of dye formation. Studies on melanins and other processes in hair have demonstrated the power of EPR in this field. teknoscienze.comresearchgate.net

Advanced Spectroscopic Methods in Chemical Systems

While individual spectroscopic techniques provide valuable data, a comprehensive understanding of a chemical system often requires the application of multiple, complementary methods. The characterization of this compound, especially within a complex matrix like a cosmetic product, benefits greatly from such an integrated approach. tandfonline.com

Advanced and hyphenated techniques are often employed:

Chromatographic-Spectroscopic Methods: Techniques like High-Performance Liquid Chromatography coupled with UV-Vis Diode Array Detection (HPLC-DAD) or Mass Spectrometry (HPLC-MS) are powerful for separating the compound from a mixture and obtaining clean spectroscopic data for identification and quantification. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide detailed information about the functional groups present in the molecule. Techniques like Attenuated Total Reflectance (ATR)-FTIR are particularly useful for analyzing finished cosmetic products with minimal sample preparation. researchgate.netumcs.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule, confirming connectivity and stereochemistry.

The combination of these methods allows for a full structural assignment, purity assessment, and the study of the compound's behavior and degradation in its application environment. For instance, a combination of chromatography and mass spectrometry can identify reaction byproducts, while vibrational spectroscopy can monitor the chemical changes during the dyeing process in situ. tandfonline.comumcs.pl

Computational and Theoretical Chemical Studies of 3 Amino 4 2 Hydroxyethyl Amino Phenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure), which in turn dictate the compound's physical and chemical behavior.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. For a molecule like 3-Amino-4-[(2-hydroxyethyl)amino]phenol, DFT calculations, often using hybrid functionals like B3LYP, would be employed to optimize the molecular geometry and predict various properties. imist.maresearchgate.netnih.gov Such studies on related aminophenol derivatives have utilized DFT to determine electrostatic potential, frontier molecular orbitals, and other chemical descriptors. imist.ma However, specific DFT data for this compound, including optimized bond lengths, bond angles, and dihedral angles, are not present in the surveyed literature.

Basis Set Selection and Validation

The choice of a basis set is critical in quantum chemical calculations as it defines the set of functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) and correlation-consistent basis sets. imist.manih.govresearchgate.net The selection involves a trade-off between accuracy and computational expense. Validation of the chosen basis set would typically involve comparing calculated properties with any available experimental data or results from higher-level calculations. For this compound, there is no available literature detailing the selection and validation of basis sets for its computational analysis.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is essential for explaining chemical reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For related aminophenol derivatives, HOMO-LUMO analyses have been performed to understand their reactivity. imist.ma However, the HOMO-LUMO energies and the corresponding energy gap for this compound have not been reported.

A hypothetical data table for such findings would be structured as follows:

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE)Data not available
This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. Currently, no such data exists for this compound in public literature.

Atomic Charge Distribution and Electrostatic Potentials

The distribution of electron density in a molecule can be quantified through atomic charge calculations and visualized using molecular electrostatic potential (MEP) maps. These analyses help to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing insight into its intermolecular interactions. imist.ma For instance, studies on p-aminophenol have used MEP to identify sites susceptible to electrophilic attack. imist.ma A similar analysis for this compound would be invaluable for understanding its reactivity, but this information is currently unavailable.

An example of a data table for atomic charges would look like this:

AtomCharge (e)
O(hydroxyl)Data not available
N(amino)Data not available
N(hydroxyethylamino)Data not available
C(aromatic)Data not available
This table represents the expected output from an atomic charge calculation. No such data is publicly available for the specified compound.

Reactivity Descriptors and Fukui Function Analysis for Predicting Reaction Sites

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules. Reactivity descriptors, derived from Density Functional Theory (DFT), offer quantitative measures of how and where a molecule is likely to react. nih.gov Key among these is the Fukui function, which identifies the most electrophilic and nucleophilic sites within a molecule by describing the change in electron density as an electron is added or removed. scm.comwikipedia.org

The Fukui function, denoted as f(r), is mathematically defined as the derivative of the electron density ρ(r) with respect to the number of electrons N. wikipedia.org In practice, it is often calculated for specific atomic sites using population analysis, leading to condensed Fukui functions. scm.combas.bg There are three main types:

f+ : for nucleophilic attack (attack by a species donating electrons), indicating sites most susceptible to gaining an electron.

f- : for electrophilic attack (attack by a species accepting electrons), indicating sites most likely to lose an electron.

f0 : for radical attack.

For a molecule like this compound, the benzene (B151609) ring is activated by two electron-donating groups: an amino group (-NH2) and a hydroxyethylamino group (-NHCH2CH2OH). These groups increase the electron density of the ring, particularly at the ortho and para positions relative to themselves, making the molecule susceptible to electrophilic substitution. The hydroxyl group (-OH) also acts as an electron-donating group.

Quantum chemical studies on substituted phenols show that electron-donating groups enhance the rate of reactions involving the formation of phenoxyl radicals. nih.govacs.org The analysis of reactivity descriptors helps to pinpoint the most reactive atoms. For instance, in a study of various phenolic compounds, Fukui functions were used to determine the order of reactivity for different hydroxyl groups. scienceopen.com

In this compound, the primary sites for electrophilic attack would be the carbon atoms on the ring that are ortho and para to the powerful activating amino and hydroxyl groups. The nitrogen and oxygen atoms, with their lone pairs, are the primary sites for nucleophilic attack (protonation). The condensed Fukui function values would quantify the reactivity of each atomic site.

Table 1: Predicted Reactive Sites in this compound based on Functional Group Analysis

Atomic Site/RegionType of AttackRationale
Carbon atoms at positions 2, 5, 6ElectrophilicActivated by ortho/para directing -OH, -NH2, and -NHR groups.
Nitrogen atom of the amino groupNucleophilicLone pair of electrons makes it a site for protonation or attack by electrophiles.
Nitrogen atom of the aminoethyl groupNucleophilicLone pair of electrons available for reaction.
Oxygen atom of the hydroxyl groupNucleophilicLone pairs make it a site for protonation or electrophilic attack.
Oxygen atom of the hydroxyethyl (B10761427) groupNucleophilicLone pairs available for reaction.

This table is predictive and based on general principles. Actual reactivity would be quantified by calculating Fukui indices.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Models

Computational models are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Techniques like Density Functional Theory (DFT) can accurately forecast Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net Computational studies on 2-aminophenol (B121084) have shown that chemical shifts calculated via the GIAO method are in good agreement with experimental values. nih.gov For this compound, one would expect distinct signals for the aromatic protons, influenced by the electronic effects of the three substituents. The protons of the ethyl group and the amine/hydroxyl protons would also have characteristic shifts.

IR Spectroscopy: Theoretical vibrational frequencies can be computed using DFT. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a spectrum that can be compared with experimental FT-IR data. researchgate.net Studies on aminophenol derivatives have successfully used DFT to assign vibrational modes. nih.gov For the target molecule, key vibrational modes would include O-H and N-H stretching in the 3200-3500 cm⁻¹ region, C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the ring, and C-N and C-O stretching bands. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. scienceopen.com Computational studies of substituted phenols have demonstrated that TD-DFT can accurately predict the shifts in absorption bands caused by different substituents. bioone.org The spectrum of 3-aminophenol (B1664112) shows characteristic absorption peaks. researchgate.netwikipedia.org The addition of the hydroxyethylamino group at the 4-position would be expected to cause a bathochromic (red) shift in the absorption maxima due to increased conjugation and electron-donating capacity.

Table 2: Predicted Spectroscopic Features for this compound

SpectroscopyPredicted FeatureCorresponding Structural Element
¹H NMRMultiple signals in the aromatic region (6.0-7.5 ppm)Aromatic protons on the substituted benzene ring
¹H NMRSignals corresponding to the -CH₂-CH₂- groupEthylene bridge of the hydroxyethylamino substituent
¹³C NMRSignals in the aromatic region (110-160 ppm)Carbon atoms of the benzene ring
IRBroad bands ~3200-3500 cm⁻¹O-H and N-H stretching vibrations
IRBands ~1500-1600 cm⁻¹C=C aromatic ring stretching
UV-VisAbsorption maxima > 280 nmπ → π* transitions of the substituted aromatic system

Intramolecular and Intermolecular Hydrogen Bonding Analysis

Hydrogen bonding plays a critical role in determining the conformation, stability, and interaction of molecules. Computational analysis can reveal the geometry and energetics of these bonds.

Intramolecular Hydrogen Bonding: this compound has several functional groups capable of forming intramolecular hydrogen bonds. A hydrogen bond could potentially form between the hydrogen of the phenolic hydroxyl group and the nitrogen of the adjacent amino group, or between the hydrogen of the amino group and the oxygen of the hydroxyl group. DFT calculations are widely used to determine the most stable conformers by comparing the energies of structures with and without these bonds. acs.org Such calculations provide information on bond lengths, angles, and the enthalpy of the hydrogen bond (ΔH_intra-HB). For a large series of 2-substituted phenols, DFT studies have quantified how intramolecular hydrogen bonds affect conformational preference and properties like bond dissociation enthalpy. acs.org

Intermolecular Hydrogen Bonding: The -OH and -NH groups in the molecule are excellent hydrogen bond donors and acceptors, facilitating strong intermolecular hydrogen bonds with other molecules of its kind or with solvent molecules like water. Ab initio studies on hydrogen bonding between phenol (B47542) and mimics of amino acid side chains have provided detailed energetic and structural data for such interactions. nih.gov These interactions are crucial for understanding the solubility and crystal packing of the compound. Computational methods can model these interactions explicitly by studying dimers or clusters, or implicitly using polarizable continuum models (PCMs).

Table 3: Potential Hydrogen Bonding Interactions for this compound

TypeDonor GroupAcceptor AtomDescription
IntramolecularPhenolic -OHNitrogen of 3-amino groupFormation of a six-membered ring, enhancing planarity.
Intramolecular3-Amino -NHOxygen of phenolic -OHAlternative H-bond stabilizing the conformation.
IntermolecularPhenolic -OHOxygen/Nitrogen of another moleculeKey interaction in solid-state packing and solution.
IntermolecularAmino -NHOxygen/Nitrogen of another moleculeContributes to the formation of a hydrogen-bonded network.
IntermolecularHydroxyethyl -OHOxygen/Nitrogen of another moleculeThe terminal hydroxyl group can engage in H-bonding.
IntermolecularSolvent (e.g., H₂O)Oxygen/Nitrogen atoms of the title compoundSolvation and solubility characteristics.

Thermodynamic and Kinetic Modeling of Chemical Reactions

Understanding the feasibility and rate of chemical reactions is fundamental to chemical synthesis and stability analysis. Computational chemistry offers methods to model the thermodynamics and kinetics of reactions involving complex molecules.

Kinetic Modeling: Kinetic analysis focuses on the reaction pathway and the rate at which a reaction occurs. This is achieved by mapping the potential energy surface (PES) and identifying transition states (TS)—the high-energy structures that connect reactants and products. smu.edu The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. DFT calculations are commonly used to locate transition state geometries and compute activation energies. researchgate.net For example, the kinetics of paracetamol synthesis from p-aminophenol have been studied to determine reaction rate constants under various conditions. scispace.comresearchgate.net A similar approach could be applied to model the synthesis or degradation reactions of this compound, providing insights into the reaction mechanism and identifying rate-determining steps. researchgate.net

Table 4: Key Parameters in Thermodynamic and Kinetic Modeling

ParameterSymbolSignificanceComputational Method
Reaction EnthalpyΔH_rxnHeat absorbed or released during the reaction.DFT energy calculations of reactants and products.
Gibbs Free EnergyΔG_rxnDetermines the spontaneity of the reaction.Calculated from ΔH_rxn and entropy (ΔS_rxn).
Activation EnergyEaThe energy barrier that must be overcome for the reaction to occur.DFT calculation of the transition state energy.
Rate ConstantkQuantifies the rate of the reaction.Derived from activation energy via Transition State Theory.
Potential Energy SurfacePESA map of the energy of the system as a function of geometry.Series of DFT calculations along the reaction coordinate.

Chemical Applications and Industrial Relevance of 3 Amino 4 2 Hydroxyethyl Amino Phenol

Role as a Precursor in the Synthesis of Organic Dyes and Pigments

The presence of a primary aromatic amine group makes 3-Amino-4-[(2-hydroxyethyl)amino]phenol a valuable starting material for the synthesis of various classes of dyes. It is particularly important in the production of azo dyes and as a developer in oxidative hair dyes.

Azo Dye Synthesis via Diazotization-Coupling Mechanisms

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most diverse group of synthetic colorants. The synthesis of these dyes from this compound follows a well-established two-step reaction pathway known as diazotization and coupling.

Diazotization: The process begins with the diazotization of the primary amino group on the this compound molecule. This reaction is typically carried out in a cold aqueous solution (0-5°C) of a mineral acid, such as hydrochloric or sulfuric acid, by adding a solution of sodium nitrite (B80452) (NaNO₂). scialert.netgoogle.com The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which then reacts with the primary amine to form a diazonium salt. The resulting diazonium ion is a highly reactive electrophile.

Coupling Reaction: The second step is the azo coupling, where the newly formed diazonium salt reacts with a coupling component. scialert.net This component is typically an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or an aromatic amine. unb.cacuhk.edu.hk The diazonium ion attacks the electron-rich ring of the coupling component, resulting in the formation of a stable azo compound. The extended system of conjugated double bonds, including the azo bridge, acts as a chromophore, which is responsible for the dye's color. nih.gov Dyes derived from aminophenols have found wide application in coloring various materials. scialert.netnih.gov

Chromophore Development and Structure-Color Relationships in Dye Chemistry

The color of an azo dye is intrinsically linked to the electronic structure of its chromophore. The basic Ar-N=N-Ar' structure forms the fundamental color-bearing entity. cuhk.edu.hk The specific wavelength of light absorbed, and thus the observed color, is determined by the nature of the aromatic rings (Ar and Ar') and the various substituent groups attached to them. nih.gov

When this compound is used to form a dye, its substituents play a crucial role as auxochromes (color helpers). The hydroxyl (-OH), secondary amino (-NH-CH₂CH₂OH), and the hydroxyethyl (B10761427) (-CH₂CH₂OH) groups are electron-donating groups. Their presence on the aromatic ring can intensify and modify the color of the resulting dye, a phenomenon known as a bathochromic shift (deepening of color).

In the context of oxidative hair dyes, this compound can act as a "coupler" or "developer" substance. google.comgoogle.com These dyes are not pre-formed but are generated directly on the hair fiber through an oxidative reaction. Small precursor molecules, like developers (e.g., p-phenylenediamine, p-aminophenol) and couplers, diffuse into the hair shaft. ulprospector.comgoogleapis.com In the presence of an oxidizing agent like hydrogen peroxide, the developer is oxidized and then reacts with the coupler to form larger, colored molecules that are trapped within the hair, leading to a permanent color. The specific combination of developer and coupler determines the final shade. The use of substituted aminophenols like this compound allows for the creation of a wide spectrum of colors, particularly in the red, yellow, and brown ranges. google.comepo.org

Application in Polymer Chemistry and Advanced Materials Science

The multifunctionality of this compound makes it a valuable monomer for creating specialized polymers and advanced materials. Its ability to undergo polymerization reactions opens avenues for synthesizing materials with tailored properties.

Monomer in Polymerization Reactions

This compound is identified as an organic monomer suitable for use in polymer science. bldpharm.com Aminophenols, as a class, can be polymerized through chemical or electrochemical oxidative methods to form conductive polymers. mdpi.com The presence of both amino and hydroxyl groups on the aromatic ring allows for various polymerization pathways. For instance, the amino groups can be involved in forming polyamines or polyimines, while the phenolic hydroxyl group offers another site for reactions like polyetherification. The compound's structure, with multiple reactive sites, makes it a candidate for forming cross-linked or network polymers. Such monomers are foundational in creating complex polymeric structures. google.comdtic.mil

Synthesis of Functional Polymers and Nanomaterials

The incorporation of this compound into a polymer backbone imparts specific functionalities to the resulting material. The amino and hydroxyl groups can enhance properties such as adhesion, solubility, and thermal stability, and can also serve as sites for further chemical modification. These functional polymers have potential applications in diverse areas of materials science. bldpharm.commdpi.com For example, polymers containing such functional groups are explored for use in:

Electronic Materials: As a monomer for Covalent Organic Frameworks (COFs), it can contribute to creating materials with ordered porous structures suitable for electronic applications. bldpharm.com

Optical Materials: The chromophoric nature of its derivatives can be exploited in creating polymers with specific optical properties. bldpharm.com

Nanomaterials: It can be used in the synthesis of functional nanomaterials, such as magnetic microspheres, where the phenolic and amino groups on the surface can be used for further functionalization or for applications like the adsorption of pollutants. mdpi.com

Electrochemical Properties and Applications in Chemical Sensing

The presence of easily oxidizable groups—the phenolic hydroxyl and the aromatic amino groups—confers distinct electrochemical properties to this compound. The oxidation potential of the molecule is sensitive to its chemical environment, a characteristic that is exploited in the development of chemical sensors.

Phenol and aminophenol derivatives are known to be electroactive, and their electrochemical behavior can be studied using techniques like cyclic voltammetry. nih.gov Research on similar molecules has shown that their oxidation and reduction peaks change in response to various analytes. For example, polymers derived from aminophenols have been successfully used to create optical and electrochemical pH sensors, as the protonation state of the amino and hydroxyl groups changes with pH, altering the electronic and, consequently, the electrochemical and optical properties. nih.gov

Furthermore, chemosensors based on aminophenol structures have been designed for the colorimetric or fluorescent detection of metal ions. researchgate.net The amino and hydroxyl groups can act as binding sites for specific ions. This binding event perturbs the electronic structure of the molecule, leading to a detectable change in its absorption or fluorescence spectrum, or its electrochemical response. While specific studies on this compound as a chemical sensor are not widely documented, its structural similarity to compounds used in electrochemical and colorimetric sensing suggests its potential for such applications. researchgate.netuobaghdad.edu.iq

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox (reduction-oxidation) properties of chemical species. For aminophenol derivatives, CV reveals how the molecule behaves when subjected to a varying potential. The redox activity of this compound is primarily dictated by the phenolic hydroxyl (-OH) group and the two amino (-NH2 and -NH-) groups attached to the aromatic ring. smolecule.comnih.gov

The electrochemical oxidation of aminophenols is generally an irreversible process that involves the transfer of electrons and protons. researchgate.net When a potential is applied, the phenolic hydroxyl group and the amino groups can be oxidized. researchgate.net This process typically leads to the formation of reactive quinone-imine or di-imine species. The initial oxidation often involves a two-electron, two-proton step, converting the aminophenol to a quinone-imine intermediate. This intermediate can then undergo further reactions, such as polymerization on the electrode surface, which is a common characteristic observed during the electropolymerization of similar compounds like 3-aminophenol (B1664112) and o-aminophenol. researchgate.netmdpi.com

The specific potentials at which these oxidation and reduction events occur, as well as the shapes of the peaks in the voltammogram, provide detailed information about the reaction mechanism, its kinetics, and the stability of the generated species. nih.gov The presence of multiple electron-donating groups (hydroxyl and amino) on the benzene (B151609) ring facilitates oxidation by lowering the potential required for electron removal. mdpi.com

Table 1: Key Parameters in Cyclic Voltammetry of Phenolic Compounds

Parameter Description Significance for this compound
Anodic Peak Potential (Epa) The potential at which the maximum oxidation current is observed. A lower Epa value generally indicates that the compound is easier to oxidize. This is a key indicator of antioxidant potential. nih.gov
Cathodic Peak Potential (Epc) The potential at which the maximum reduction current is observed. The presence and position of a cathodic peak indicate the reversibility of the redox reaction. For many aminophenols, this peak is weak or absent, signifying an irreversible or quasi-reversible process. researchgate.net
Peak Current (Ip) The magnitude of the current at the peak potential. Proportional to the concentration of the analyte and the rate of the electron transfer reaction.

| Scan Rate (ν) | The rate at which the potential is swept. | Studying the effect of scan rate on peak currents helps determine if the process is diffusion-controlled or adsorption-controlled. researchgate.net |

This table provides an interactive overview of typical parameters measured in cyclic voltammetry experiments involving phenolic compounds.

Modified Electrodes for Analytical Detection of Chemical Species

One of the significant applications of aminophenol derivatives is in the fabrication of chemically modified electrodes (CMEs). These electrodes have their surfaces altered with a specific chemical substance to enhance their performance for a particular analytical task. This compound, like other aminophenols, can be electropolymerized onto the surface of a conventional electrode (such as glassy carbon or platinum) to form a thin, stable, and electroactive polymer film. mdpi.comresearchgate.net

This polymer film, rich in redox-active amine and hydroxyl functional groups, can act as an electrocatalyst, facilitating the oxidation or reduction of other target molecules (analytes) at a lower potential or with a higher current than at a bare electrode. nih.gov This enhancement in the electrochemical signal forms the basis for highly sensitive and selective analytical sensors.

For instance, electrodes modified with poly(aminophenol) films have been successfully used for the detection of biologically important molecules like dopamine (B1211576) and toxic pollutants such as p-aminophenol. mdpi.comresearchgate.netmdpi.com The mechanism involves the modified surface mediating the electron transfer between the electrode and the analyte. The porous and large surface area of the polymer film can also pre-concentrate the analyte near the electrode, further boosting the detection signal. researchgate.net

Chemo-Sensor Design and Mechanism of Interaction

Beyond electrochemical sensors, this compound is a candidate for the design of optical chemosensors, particularly for detecting metal ions. The core principle of a chemosensor is that a specific and measurable change (e.g., in color or fluorescence) occurs when the sensor molecule interacts with a target analyte.

The amino and hydroxyl groups in the aminophenol structure are excellent ligands, meaning they can donate electron pairs to form coordinate bonds with metal ions. researchgate.net The design of a chemosensor based on this scaffold involves this fundamental interaction. When a metal ion like Cu²⁺ binds to the sensor molecule, it alters the molecule's electronic structure. researchgate.net This change affects how the molecule absorbs and emits light, leading to a visible color change (colorimetric sensing) or a change in fluorescence intensity ("turn-on" or "turn-off" fluorescent sensing). researchgate.net

The mechanism of interaction is a host-guest binding event, where the aminophenol derivative (the host) selectively binds the target metal ion (the guest). The selectivity of the sensor for a particular ion can be tuned by modifying the structure of the aminophenol, for example, by converting it into a Schiff base, which can create a specific binding pocket that fits the target ion. researchgate.net

Use as a Chemical Intermediate for Complex Molecular Architectures

The reactivity of its functional groups makes this compound a valuable chemical intermediate—a starting molecule used in the synthesis of more complex compounds.

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are foundational in medicinal chemistry and materials science. The functional groups of this compound serve as reactive handles for constructing such ring systems.

The primary amino group (-NH2) is a potent nucleophile that can readily react with electrophilic reagents. For example, it can undergo condensation reactions with carbonyl compounds (aldehydes or ketones) to form Schiff bases (imines). These intermediates can then undergo intramolecular cyclization reactions to form various nitrogen-containing heterocycles. nih.gov Similarly, reactions with compounds containing two electrophilic sites can lead to the formation of larger heterocyclic rings. Studies on related 3-aminoquinazolinones demonstrate their use as precursors in cyclization reactions to produce fused heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones. nih.gov The presence of the additional hydroxyethylamino group offers further possibilities for complex, multi-ring architectures.

Derivatization is the process of chemically modifying a compound to produce a new one with different properties. The amino and hydroxyl groups of this compound are ideal sites for derivatization to build advanced chemical scaffolds. nih.gov A chemical scaffold is a core structure upon which various functional groups can be built to create a library of new molecules.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides and esters.

Alkylation: Reaction with alkyl halides to add alkyl chains.

Condensation: Reaction with aldehydes or ketones to form Schiff bases, as mentioned previously. nih.gov

These derivatization techniques transform the simple aminophenol into a more complex scaffold. researchgate.netnih.gov For example, derivatizing 4-aminophenol (B1666318) has led to the development of scaffolds with significant antimicrobial activity. nih.govnih.gov By systematically altering the groups attached to the aminophenol core, chemists can fine-tune the properties of the resulting molecules for specific applications, such as drug discovery or materials science. elsevierpure.com

Development as a Chemical Antioxidant and Corrosion Inhibitor (Purely Chemical Mechanisms)

The unique electronic properties endowed by the combination of hydroxyl and amino groups on a phenyl ring make this compound a candidate for applications based on its ability to interfere with undesirable chemical processes like oxidation and corrosion.

The primary chemical mechanism for the antioxidant activity of phenolic compounds is their ability to act as radical scavengers. smolecule.commdpi.com Oxidative stress in chemical and biological systems is often caused by highly reactive free radicals. The phenolic hydroxyl group can donate a hydrogen atom (Hydrogen Atom Transfer, or HAT mechanism) to a free radical, thereby neutralizing it. nih.gov The resulting phenoxyl radical is relatively stable due to the resonance delocalization of the unpaired electron around the benzene ring, which makes the parent molecule an effective antioxidant. mdpi.com

The antioxidant potency of a phenol is significantly enhanced by the presence of electron-donating substituents, such as amino groups. mdpi.com These groups further stabilize the phenoxyl radical, making the initial hydrogen donation more favorable. Therefore, this compound is expected to be a potent antioxidant due to the synergistic effect of its hydroxyl and multiple amino groups. mdpi.comresearchgate.net

| Metal Chelation | The hydroxyl and amino groups can bind to transition metal ions (like Fe²⁺ or Cu²⁺), preventing them from catalyzing the formation of new free radicals. | The ortho-arrangement of amino and hydroxyl groups can facilitate the chelation of metal ions. nih.gov |

This table provides an interactive summary of the chemical mechanisms by which phenolic compounds like this compound can act as antioxidants.

In the context of corrosion inhibition, the mechanism involves the adsorption of the inhibitor molecule onto a metal surface. researchgate.net The heteroatoms (oxygen and nitrogen) in this compound have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms (e.g., iron in steel). uobaghdad.edu.iq Additionally, the π-electrons of the aromatic ring can interact with the metal surface. This adsorption process forms a protective film that acts as a physical barrier, isolating the metal from corrosive agents (like acid, oxygen, and water) in the environment and thus preventing or slowing down the corrosion process. researchgate.netuobaghdad.edu.iq

Environmental Chemical Fate and Degradation Mechanisms of 3 Amino 4 2 Hydroxyethyl Amino Phenol

Photochemical Degradation Pathways and Reaction Products

Photochemical degradation, or photolysis, is a significant pathway for the transformation of aromatic amines in the environment, driven by the absorption of ultraviolet (UV) radiation from sunlight. Aromatic amines are known to absorb light in the UV region (200-350 nm), which can lead to their degradation. researchgate.net While direct photolysis can occur, the process is often enhanced by the presence of photosensitizers or through advanced oxidation processes (AOPs) that generate highly reactive species.

The degradation of aromatic amines is often initiated by UV irradiation. rsc.org For instance, the photocatalytic degradation of related compounds, such as various aniline (B41778) derivatives, has been demonstrated using semiconductors like titanium dioxide (TiO₂) under UV light. researchgate.net This process typically involves the generation of hydroxyl radicals (•OH), which are powerful oxidizing agents that attack the aromatic ring and its substituents. The degradation of aniline derivatives has been observed to follow pseudo-first-order kinetics. researchgate.net

While specific reaction products for 3-Amino-4-[(2-hydroxyethyl)amino]phenol are not detailed in the available literature, the degradation of similar compounds like 2-aminophenol (B121084) and 4-aminophenol (B1666318) under visible light with a Cu₂O photocatalyst has been studied. researchgate.net The degradation of these aminophenols was significantly enhanced by the addition of hydrogen peroxide (H₂O₂), indicating a synergetic effect. researchgate.net The degradation process typically leads to the breakdown of the aromatic structure. researchgate.net For aromatic amines in general, photodegradation can result in the formation of various intermediates before eventual mineralization to CO₂, H₂O, and inorganic ions. researchgate.net The monitoring of such reactions often involves UV-Vis spectrophotometry, where a decrease in absorbance at the characteristic wavelength for the aromatic amine indicates its degradation. researchgate.netrsc.org

Chemical Oxidation Processes in Environmental Matrices

Chemical oxidation is a crucial mechanism for the degradation of aminophenol derivatives in the environment. The electron-rich aromatic ring, substituted with activating amino and hydroxyl groups, makes this compound susceptible to attack by various environmental oxidants.

The most important oxidant in the atmosphere and in many aqueous systems is the hydroxyl radical (•OH). nih.gov The vapor-phase reaction of a similar compound, 3-aminophenol (B1664112), with photochemically produced hydroxyl radicals is estimated to be rapid, with a calculated rate constant of 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of approximately 2 hours, suggesting that such compounds are not persistent in the atmosphere. nih.gov Amino acids and proteins can also be targeted by hydroxyl radical damage. nih.gov

In aqueous environments and engineered treatment systems, other oxidants like potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide can effectively degrade aromatic amines. gdut.edu.cnresearchgate.net The degradation of aromatic amines in sludge using KMnO₄ has been shown to be effective, with performance depending on factors like pH, oxidant dosage, and the use of ultrasound to enhance the reaction. gdut.edu.cn The degradation of 4-aminophenol using hydrogen peroxide catalyzed by an enzyme from Serratia marcescens proceeds through the formation of benzoquinone and ammonia (B1221849), followed by conversion to organic acids and finally mineralization to CO₂ and H₂O. researchgate.net This suggests that both the amino and hydroxyl groups are primary sites for oxidative attack, leading to ring-opening and subsequent breakdown.

The table below summarizes the conditions for the chemical oxidation of related aminophenol compounds.

CompoundOxidant/SystemKey ConditionsObserved OutcomeReference
4-AminophenolH₂O₂ / Serratia marcescens enzymepH 9–10, Temp: 40–60°CDegradation to benzoquinone, NH₃, organic acids, and finally CO₂ and H₂O. researchgate.net
Aromatic Amines (in sludge)KMnO₄ / UltrasoundpH dependent (enhanced at lower pH)Progressive enhancement in degradation with increased oxidant and ultrasound power. gdut.edu.cn
3-AminophenolHydroxyl Radicals (atmospheric)25 °CEstimated atmospheric half-life of ~2 hours. nih.gov

Abiotic Degradation Mechanisms and Kinetics

The primary abiotic degradation mechanisms for this compound are photochemical degradation and chemical oxidation, as hydrolysis is not a significant pathway. The kinetics of these reactions determine the compound's environmental persistence.

The kinetics of degradation for many aromatic amines often follow pseudo-first-order models, particularly in photocatalytic systems. researchgate.net The rate of degradation is influenced by several factors, including the concentration of the pollutant, pH, temperature, and the intensity of light or concentration of the oxidant. researchgate.netgdut.edu.cn

For atmospheric degradation, the reaction with hydroxyl radicals is a key determinant of the compound's lifetime. The kinetics of this reaction are typically fast for aromatic amines. A study on the atmospheric degradation of monoethanolamine (MEA), which shares the hydroxyethylamino functional group, also highlights the importance of reactions with hydroxyl radicals. researchgate.net Based on the estimated atmospheric half-life of about 2 hours for 3-aminophenol via reaction with hydroxyl radicals, it is expected that this compound would also have a short residence time in the atmosphere. nih.gov

The table below presents kinetic data for the degradation of related amine and aminophenol compounds.

CompoundDegradation ProcessRate Constant / Half-lifeSource
3-AminophenolVapor-phase reaction with •OHk = 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25 °C (estimated) nih.gov
3-AminophenolAtmospheric Degradationt½ ≈ 2 hours (estimated) nih.gov
Aniline DerivativesPhotocatalytic DegradationFollows pseudo-first order law researchgate.net

Future Research Directions and Emerging Areas for 3 Amino 4 2 Hydroxyethyl Amino Phenol Studies

Development of Novel and Sustainable Synthetic Routes

The synthesis of aminophenols is a cornerstone of industrial chemistry, and future research will undoubtedly focus on developing more sustainable and efficient routes to 3-Amino-4-[(2-hydroxyethyl)amino]phenol. Current methods for producing aminophenols often rely on the reduction of nitrophenols or substitution reactions, which can involve harsh conditions or produce significant waste. researchgate.net Emerging research in green chemistry offers promising alternatives that could be adapted for this specific compound.

Future investigations could explore:

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid, in the presence of a catalyst, offering a potentially milder and more selective alternative to high-pressure hydrogenation. rsc.org Research into mixed catalyst systems, for instance combining a noble metal catalyst like Pt/C with a solid acid catalyst like SO₄²⁻/ZrO₂, could be optimized for the specific precursor of this compound. rsc.org

Electrochemical Synthesis: Electrosynthesis represents a powerful green chemistry tool, often proceeding without stoichiometric oxidants and minimizing waste. rsc.org Studies on the TEMPO-catalyzed electrochemical dehydrogenative cyclocondensation of o-aminophenols demonstrate the potential for electrosynthesis in creating complex molecules from simple aminophenol precursors. rsc.org A similar approach could be envisioned for reactions involving the this compound scaffold.

Cascade Reactions: Copper-catalyzed cascade reactions have been developed for the synthesis of meta-aminophenol derivatives from N-alkoxy-2-methylanilines. mdpi.comnih.gov These reactions proceed efficiently through a sequence of rearrangement and addition steps. Exploring the applicability of such cascade strategies could lead to novel and atom-economical syntheses of this compound and its derivatives.

Table 1: Potential Sustainable Synthetic Methods for Aminophenol Derivatives
MethodKey FeaturesPotential Application for Target CompoundReference
Catalytic Hydrogenation in CO₂/H₂OUses a Pt–Sn/Al₂O₃ catalyst; avoids mineral acids by using self-neutralizing carbonic acid.Synthesis from a corresponding nitro-precursor in an environmentally benign system. acs.org
Catalytic Transfer HydrogenationUses formic acid as a hydrogen source with a mixed Pt/C and solid acid catalyst.Selective reduction of a nitro-group on a precursor molecule under mild conditions. rsc.org
Electrochemical CyclocondensationTEMPO-catalyzed; metal- and organic oxidant-free; produces H₂ as the only byproduct.Could be used for novel transformations starting from the this compound core. rsc.org
Cu-Catalyzed Cascade ReactionInvolves rsc.orgacs.org-rearrangement and oxa-Michael addition to form meta-aminophenols efficiently.A potential route for synthesizing complex derivatives from specifically designed precursors. mdpi.comnih.gov

Exploration of Undiscovered Chemical Transformations and Novel Reactivities

The multifunctionality of this compound makes it a rich substrate for exploring novel chemical reactions. Aminophenols are known to be chemically reactive, capable of undergoing alkylation, acylation, cyclization, and condensation reactions. researchgate.net Future work could systematically investigate these transformations for this specific molecule to generate libraries of new compounds. For example, the synthesis of Schiff bases from 4-aminophenol (B1666318) highlights a potential pathway for creating new derivatives with unique properties. mdpi.com

Recent research into ortho-aminophenol derivatives has revealed their potential as potent inhibitors of ferroptosis by targeting lipid peroxidation. acs.orgnih.gov This discovery opens a compelling avenue of research: could this compound or its derivatives exhibit similar novel bioactivities? Investigating its reactivity in biological contexts could uncover previously unknown therapeutic applications.

Advanced Computational Modeling for Structure-Property Relationships and Reaction Prediction

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental efforts and saving resources. Future studies on this compound will greatly benefit from advanced computational modeling.

Key areas for computational investigation include:

pKa Prediction: Using Density Functional Theory (DFT) calculations with appropriate solvation models can provide accurate pKa values for the acidic phenolic proton and the basic amino groups. torvergata.it This is crucial for understanding the compound's behavior in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can correlate structural features with chemical properties or biological activity. scienceopen.com For instance, modeling the O–H bond dissociation enthalpy (BDE) can help predict the antioxidant potential of the phenol (B47542) group. scienceopen.comnih.gov

Reaction Mechanism Simulation: Simulating potential reaction pathways, such as oxidation or cyclization, can provide mechanistic insights and predict the most likely products. acs.org This would be invaluable for designing new synthetic transformations.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of machine learning (ML) and chemistry is a rapidly expanding field that holds immense promise. nih.govfrontiersin.org For a molecule like this compound, ML could accelerate discovery in several ways.

Future applications could involve:

Reaction Outcome Prediction: By training deep learning models on large datasets of chemical reactions, it's possible to predict the major product for a given set of reactants and conditions. researchgate.net This could be used to screen potential transformations for this compound before attempting them in the lab.

Property Prediction: ML models, such as Directed Message-Passing Neural Networks (D-MPNN), can predict a wide range of chemical properties with high accuracy, even with limited data. arxiv.org This could be used to estimate properties like solubility, reactivity, or potential bioactivity.

Screening for Biological Transformations: ML has been used to develop predictive models for metabolic pathways, such as the N-dealkylation of amine contaminants. mdpi.com A similar approach could be used to predict the likely metabolic fate of this compound, which is crucial for understanding its environmental and toxicological profile.

Design of Next-Generation Chemical Materials and Catalysts Utilizing the Compound's Core Structure

The distinct functional groups of this compound make it an attractive building block for new materials and catalysts.

Polymer Synthesis: The presence of three reactive sites (two amines and one hydroxyl) makes it a prime candidate for creating cross-linked polymers. The chemical oxidative polymerization of m-aminophenol has been shown to produce polymers (PMAP) that can be further functionalized, for example, by cross-linking with succinic acid. tandfonline.com A similar strategy with this compound could lead to novel polymers with tailored thermal, solubility, and mechanical properties.

Catalyst Development: Aminophenol derivatives can act as ligands in the synthesis of metal catalysts. Furthermore, the broader class of aminophenols is central to catalytic processes, such as the reduction of nitrophenols to aminophenols using palladium nanoparticles supported on materials like polyimide sponges. acs.orgtaylorandfrancis.com The core structure of this compound could be used to synthesize new ligands or to modify catalyst supports, potentially enhancing catalytic activity and selectivity.

Mechanistic Understanding of Environmental Transformations at the Molecular Level

Understanding how a chemical behaves in the environment is critical. For this compound, future research should focus on its environmental fate and degradation mechanisms at a molecular level. Studies on related compounds like p-aminophenol (PAP) provide a roadmap for this research. PAP is a known environmental pollutant and a primary degradation intermediate of the widely used drug acetaminophen. pwr.edu.plresearchgate.net

Key research questions to address would be:

Q & A

Q. What synthetic methodologies are established for 3-Amino-4-[(2-hydroxyethyl)amino]phenol, and how are yields optimized?

The compound can be synthesized via reductive amination or coupling reactions. For example, a related metabolite, 4-(2-aminopropyl)-2-(2-hydroxyethyl)phenol, was synthesized using a multi-step approach involving Riedel formylation and catalytic hydrogenation . Key experimental parameters include:

  • Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation.
  • Solvent systems : Methanol or ethanol for solubility.
  • Temperature : 50–80°C for optimal reaction rates. Yields are improved by controlling stoichiometric ratios and avoiding side reactions through inert atmospheres (e.g., nitrogen) .

Q. How is the structural integrity of this compound validated post-synthesis?

Techniques include:

  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O-H⋯N and N-H⋯O interactions) with crystal parameters such as a = 23.2300 Å, b = 14.5914 Å, and c = 7.5815 Å .
  • NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm).
  • Mass spectrometry : Validates molecular weight (e.g., m/z 195.20 for C₉H₁₃N₂O₂) .

Q. What protocols assess the genotoxic potential of this compound?

Standard assays include:

  • Ames test : Evaluates mutagenicity using Salmonella typhimurium strains.
  • Comet assay : Measures DNA damage in mammalian cells. Similar amino-phenol derivatives showed dose-dependent genotoxicity in vitro, requiring careful dose optimization .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the pharmacological activity of this compound?

The compound’s O-H⋯N and N-H⋯O interactions enhance solubility and bioavailability, as observed in structurally analogous phenolic derivatives. For example, the hydroxyl group facilitates radical scavenging, while the hydroxyethylamino substitution improves membrane permeability . X-ray data revealed a 3D hydrogen-bonded network, which stabilizes the molecule in crystalline form and may mimic interactions with biological targets .

Q. How can contradictions in reported antioxidant activity be resolved?

Contradictions arise from varying experimental conditions (e.g., pH, solvent polarity). Systematic approaches include:

  • Standardized assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) under controlled pH (7.4) and temperature (25°C).
  • Comparative studies : Benchmark against ascorbic acid or trolox to normalize activity metrics. Structurally similar compounds showed IC₅₀ values ranging from 10–50 μM, depending on substituent electronic effects .

Q. What methodologies elucidate metabolic pathways of this compound in mammalian systems?

  • In vitro models : Liver microsomes or hepatocytes identify phase I/II metabolites.
  • LC-MS/MS : Detects hydroxylated or glucuronidated derivatives. For example, 4-(2-aminopropyl)-2-(2-hydroxyethyl)phenol was synthesized as a metabolite of 5-APB drugs, with metabolic stability assessed via half-life measurements in microsomal assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.